molecular formula C3BiF9O9S3 B052607 Bismuth(III) trifluoromethanesulfonate CAS No. 88189-03-1

Bismuth(III) trifluoromethanesulfonate

Cat. No.: B052607
CAS No.: 88189-03-1
M. Wt: 656.2 g/mol
InChI Key: NYENCOMLZDQKNH-UHFFFAOYSA-K
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Chemical Reactions Analysis

Bismuth(III) trifluoromethanesulfonate is involved in several types of chemical reactions, primarily as a catalyst. It catalyzes:

Mechanism of Action

As a Lewis acid, bismuth(III) trifluoromethanesulfonate accepts electron pairs from donor molecules, facilitating various chemical reactions. It activates substrates by coordinating to electron-rich sites, thereby increasing their reactivity. This mechanism is particularly effective in promoting substitution and glycosylation reactions .

Comparison with Similar Compounds

Bismuth(III) trifluoromethanesulfonate is unique due to its high catalytic activity and eco-friendly nature. Similar compounds include:

These compounds also act as Lewis acids and are used in similar catalytic processes, but this compound is often preferred for its lower toxicity and higher efficiency.

Biological Activity

Bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) is a compound that has garnered attention for its biological activity and potential applications in medicinal chemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with Bi(OTf)₃, emphasizing its role as a catalyst in organic reactions and its implications in cancer therapy.

Overview of this compound

This compound is an environmentally friendly Lewis acid that serves as a catalyst in various organic transformations. Its low toxicity and high catalytic efficiency make it an attractive alternative to traditional catalysts. The compound exhibits unique properties that facilitate reactions such as the Nazarov reaction and glycosylation processes, which are crucial in synthesizing biologically active compounds.

  • Catalytic Activity : Bi(OTf)₃ acts as a catalyst in several organic reactions, enhancing reaction rates and yields without requiring additional co-catalysts or acidic scavengers. For instance, it has been shown to effectively catalyze the activation of glycosyl halides, leading to the formation of disaccharides from monosaccharides .
  • Anticancer Properties : Preliminary studies indicate that derivatives synthesized using Bi(OTf)₃ exhibit promising anticancer activity against various human cancer cell lines. For example, indanones produced via the Nazarov reaction using Bi(OTf)₃ demonstrated significant cytotoxic effects on colon adenocarcinoma (HCT116), breast adenocarcinoma (MCF7), melanoma (SK-MEL-28), and acute leukemia (NB4) cell lines .

1. Nazarov Reaction

The Nazarov reaction catalyzed by Bi(OTf)₃ allows for the synthesis of 3-aryl-2-ethoxycarbonyl-1-indanones and 3-aryl-1-indanones. The optimization of this reaction revealed that using 10 mol% of Bi(OTf)₃ in acetonitrile at 60 °C yielded products with high efficiency (up to 93%) within a reduced timeframe .

Table 1: Optimization of Nazarov Reaction Conditions

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
110AcetonitrileRoom Temp1272
210Acetonitrile40876
310Acetonitrile60693

2. Biological Evaluation

A study assessing the biological profile of various indanones synthesized using Bi(OTf)₃ indicated that certain compounds achieved over a 75% reduction in cell viability at concentrations as low as 5 µg/ml across multiple cancer cell lines . This highlights the potential of Bi(OTf)₃ not only as a synthetic catalyst but also as a facilitator for developing therapeutics.

Q & A

Basic Research Questions

Q. What are the primary applications of Bi(OTf)₃ in organic synthesis?

Bi(OTf)₃ is a strong Lewis acid catalyst widely used in C–C bond formation , Friedel-Crafts reactions , and heterocycle synthesis . It excels in one-pot multicomponent reactions due to its moisture tolerance and ability to activate substrates under mild conditions. For example, it catalyzes the synthesis of 1,2-disubstituted benzimidazoles via N-arylation, accommodating both electron-withdrawing and electron-donating substituents . It is also effective in sulfonylation of arenes, forming ArSO₂R products through triflate transfer from Bi(OTf)₃ to sulfonyl compounds .

Q. How does Bi(OTf)₃ compare to other Lewis acids (e.g., BiCl₃, AlCl₃) in catalytic activity?

Bi(OTf)₃ outperforms many Lewis acids in moisture stability and reusability . Unlike BiCl₃, which requires triflic acid (TfOH) to form active BiClₙ(OTf)₃₋ₙ species in situ, Bi(OTf)₃ directly activates substrates without additives . It is less corrosive than AlCl₃ and avoids the need for strict anhydrous conditions. For example, Bi(OTf)₃ achieves higher yields in sulfonylation reactions compared to BiBr₃ or BiI₃ under identical conditions .

Q. What are the standard protocols for handling and storing Bi(OTf)₃?

Bi(OTf)₃ should be stored in a sealed container under inert gas (e.g., N₂ or Ar) to prevent moisture absorption. Handling requires N95 masks, gloves, and eye protection due to its irritant properties . Decomposition occurs above 300°C, but prolonged exposure to humidity may reduce catalytic activity. Pre-drying at 80°C under vacuum is recommended before use in moisture-sensitive reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for Bi(OTf)₃-catalyzed ring-opening polymerization (ROP) of ε-caprolactone?

Key parameters include:

  • Catalyst loading : 0.5–2 mol% achieves >90% conversion without side reactions .
  • Temperature : 80–100°C balances reaction rate and control over polymer dispersity (Đ < 1.2).
  • Solvent : Toluene or dichloromethane minimizes chain-transfer reactions.
  • Initiator : Secondary alcohols (e.g., epoxide-amine adducts) improve initiation efficiency . Monitor molecular weight via GPC and adjust monomer-to-initiator ratios for targeted polymer lengths.

Q. What strategies resolve contradictions in reported yields for Bi(OTf)₃-mediated glycosylations?

Discrepancies often arise from substrate purity or moisture content . For example, glycosyl chlorides require rigorous drying (3Å molecular sieves) and inert atmospheres. If yields differ between studies:

  • Validate substrate activation via ¹H NMR (shift of anomeric protons).
  • Test additives (e.g., 4Å MS, TfOH) to scavenge trace water .
  • Compare solvent effects : Acetonitrile often outperforms THF in glycosylation efficiency .

Q. How does Bi(OTf)₃ enable stereoselective synthesis of 1,3-trans oxazines in condensation reactions?

Bi(OTf)₃ stabilizes the transition state through triflate coordination to the aldehyde carbonyl, favoring axial attack by β-naphthol. This directs the 3-amino-5-methylisoxazole nucleophile to the trans position, achieving >80% diastereomeric excess. Solvent choice (CH₂Cl₂ vs. MeCN) and Bi(OTf)₃ loading (5–10 mol%) critically influence selectivity .

Q. What mechanistic insights explain Bi(OTf)₃’s efficiency in tandem N-arylation and cyclization reactions?

Bi(OTf)₃ facilitates dual activation : (1) Coordination to the amine lone pair enhances nucleophilicity, and (2) polarization of the carbonyl group in o-nitrobenzaldehyde accelerates imine formation. Kinetic studies show the rate-determining step is the cyclization of the imine intermediate, which Bi(OTf)₃ accelerates via Lewis acid-assisted proton transfer .

Q. Troubleshooting and Data Analysis

Q. How to address catalytic deactivation in Bi(OTf)₃-mediated reactions?

Deactivation may result from:

  • Triflate leaching : Confirm via ICP-MS analysis of reaction filtrate.
  • Bismuth oxide formation : Characterize spent catalyst with XRD. Mitigate by recycling Bi(OTf)₃ through precipitation (hexane) and reactivation (TfOH wash) .

Q. Why do some Bi(OTf)₃-catalyzed reactions exhibit batch-to-batch variability?

Variability often stems from trace impurities in commercial Bi(OTf)₃. Purify via recrystallization from hot MeNO₂ or sublimation (10⁻² mbar, 200°C) . Characterize purity via elemental analysis (Bi and S content) and ¹⁹F NMR (absence of free TfOH peaks) .

Properties

IUPAC Name

bismuth;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Bi/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYENCOMLZDQKNH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3BiF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432758
Record name Bismuth(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

656.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88189-03-1
Record name Bismuth triflate
Source ChemIDplus
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Record name Bismuth(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bismuth(III) trifluoromethanesulfonate
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Record name BISMUTH TRIFLATE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bismuth(III) trifluoromethanesulfonate
Bismuth(III) trifluoromethanesulfonate
Bismuth(III) trifluoromethanesulfonate
Bismuth(III) trifluoromethanesulfonate

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